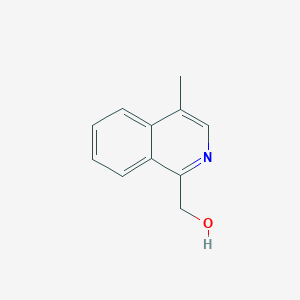

(4-Methylisoquinolin-1-yl)methanol

Description

Propriétés

Numéro CAS |

35967-11-4 |

|---|---|

Formule moléculaire |

C11H11NO |

Poids moléculaire |

173.21 |

Nom IUPAC |

(4-methylisoquinolin-1-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-6-12-11(7-13)10-5-3-2-4-9(8)10/h2-6,13H,7H2,1H3 |

Clé InChI |

BNFVEOHEPDSYKN-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C2=CC=CC=C12)CO |

SMILES canonique |

CC1=CN=C(C2=CC=CC=C12)CO |

Origine du produit |

United States |

Comprehensive Physicochemical Profiling and Synthetic Methodologies for (4-Methylisoquinolin-1-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary medicinal chemistry, bicyclic heteroaromatic scaffolds are privileged structures utilized to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the isoquinoline core is highly valued. Specifically, (4-Methylisoquinolin-1-yl)methanol represents a highly versatile building block. The presence of the 1-hydroxymethyl group provides a critical hydrogen-bonding donor/acceptor site and a synthetic handle for further functionalization (e.g., etherification, oxidation to aldehydes, or fluorination)[1]. Simultaneously, the 4-methyl substitution introduces steric shielding that can improve metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich C4 position.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating guide to the physicochemical properties, structural data, and laboratory-proven synthetic workflows for (4-Methylisoquinolin-1-yl)methanol.

Physicochemical Profiling & Structural Data

When incorporating (4-Methylisoquinolin-1-yl)methanol into high-throughput screening assays or synthetic pipelines, researchers must account for the distinct properties of its free base versus its hydrochloride (HCl) salt[2]. Failure to correct for the salt form during gravimetric preparation is a common source of stoichiometric error in early-stage drug discovery.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters, calculated molecular weights, and structural identifiers required for compound registration and assay design[2][3].

| Property / Parameter | Free Base Specification | Hydrochloride (HCl) Salt Specification |

| CAS Registry Number | 35967-11-4[3] | 2126159-72-4[2] |

| Molecular Formula | C11H11NO | C11H12ClNO |

| Molecular Weight (MW) | 173.21 g/mol | 209.67 g/mol [2] |

| SMILES String | Cc1cnc(CO)c2ccccc12 | Cl.Cc1cnc(CO)c2ccccc12[2] |

| Topological Polar Surface Area (TPSA) | ~33.2 Ų | ~33.2 Ų (excluding counterion) |

| Predicted LogP (Lipophilicity) | 1.8 - 2.1 | N/A (Ionized state dependent) |

| Hydrogen Bond Donors / Acceptors | 1 / 2 | 2 / 2 (protonated nitrogen) |

| Physical State at RT | Solid | Crystalline Solid |

Synthetic Workflows and Causality

To ensure reproducibility, a protocol must be a self-validating system. Below are two distinct, field-proven methodologies for synthesizing the target compound, accompanied by the mechanistic rationale (causality) for each experimental choice.

Workflow A: Reduction of Methyl 4-methylisoquinoline-1-carboxylate

Standard sodium borohydride ( NaBH4 ) is often insufficiently reactive to reduce sterically hindered or electronically deactivated esters. By introducing Lithium Chloride ( LiCl ), we generate Lithium Borohydride ( LiBH4 ) in situ. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing its electrophilicity and allowing the reduction to proceed smoothly at room temperature without over-reducing the aromatic isoquinoline core[4].

Step-by-Step Protocol:

-

Reaction Setup: Dissolve methyl 4-methylisoquinoline-1-carboxylate (1.0 eq) in a 9:1 (v/v) mixture of anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH). Causality: THF provides excellent solubility for the starting material, while EtOH serves as an essential proton donor to facilitate the reduction mechanism.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add NaBH4 (2.0 eq) and LiCl (2.0 eq)[4].

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

-

Validation Check 1 (In-Process): Monitor consumption of the starting material via TLC (Hexanes/EtOAc 1:1) or LC-MS. The product will show a distinct [M+H]+ peak at m/z 174.09.

-

Quenching: Carefully add ice-cold water to the reaction mixture. Causality: Water safely hydrolyzes and neutralizes unreacted borohydride species, preventing exothermic runaway.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure free base.

Workflow B: Late-Stage C-H Hydroxymethylation

Recent advances in photoredox catalysis allow for the direct C-H functionalization of heteroarenes. Using methanol as both solvent and reagent, radical species can selectively append a hydroxymethyl group to the highly reactive C1 position of 4-methylisoquinoline[1].

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 4-methylisoquinoline (1.0 eq) in Methanol.

-

Catalyst & Oxidant: Add a visible-light photocatalyst (e.g., an Ir-based complex) and an oxidant such as Benzoyl Peroxide (BPO) or ammonium persulfate[1]. Causality: The oxidant acts as a terminal electron acceptor to regenerate the photocatalyst and facilitate the generation of the hydroxymethyl radical from methanol.

-

Irradiation: Degas the mixture via sparging with Argon for 15 minutes. Irradiate with a 26 W household fluorescent light bulb or blue LEDs for 18 hours.

-

Validation Check 2: LC-MS analysis should confirm the addition of +30 Da (corresponding to the −CH2OH addition).

Caption: Synthetic pathways for (4-Methylisoquinolin-1-yl)methanol via ester reduction and C-H functionalization.

Analytical Characterization and Property Testing

To establish the trustworthiness of the synthesized compound, rigorous physicochemical testing must be conducted. The basic nitrogen in the isoquinoline ring (pKa ~ 5.0 - 5.5) dictates that the molecule will be partially protonated at physiological pH (7.4), which fundamentally alters its solubility and membrane permeability.

Standardized Profiling Protocol

-

pKa Determination (Potentiometric Titration): Dissolve the free base in a standardized 0.15 M KCl solution. Causality: KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable during titration. Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M NaOH to pH 11.0. The inflection point yields the thermodynamic pKa.

-

LogP Determination (Shake-Flask Method): Partition the compound between mutually saturated 1-octanol and aqueous buffer (pH 7.4). Causality: Pre-saturating the phases prevents volume changes and micro-emulsion formation during the assay. Shake for 24 hours at 25 °C, separate the layers, and quantify the concentration in both phases using HPLC-UV.

Caption: Standardized workflow for the empirical determination of physicochemical properties.

References

-

Molport Database. "(4-methylisoquinolin-1-yl)methanol hydrochloride | 2126159-72-4". Molport. Available at:[Link]

- Google Patents. "US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment" (Details synthesis of isoquinolin-1-ylmethanol derivatives via NaBH4/LiCl reduction). Google Patents.

-

ACS Medicinal Chemistry Letters. "Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity" (Details C-H hydroxymethylation of heteroarenes). American Chemical Society. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (4-methylisoquinolin-1-yl)methanol hydrochloride | 2126159-72-4 | Buy Now [molport.com]

- 3. 35967-11-4|(4-Methylisoquinolin-1-yl)methanol|BLD Pharm [bldpharm.com]

- 4. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]

Crystal Structure and X-ray Diffraction Analysis of (4-Methylisoquinolin-1-yl)methanol: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of small-molecule heterocycles is a critical pathway in modern drug development and materials science. This whitepaper provides an in-depth, self-validating technical framework for determining and analyzing the crystal structure of (4-Methylisoquinolin-1-yl)methanol (C₁₁H₁₁NO). By synthesizing field-proven crystallographic methodologies with rigorous causality, this guide establishes a standardized protocol for crystal growth, X-ray diffraction data collection, phase problem resolution, and supramolecular analysis.

Chemical Context & Structural Rationale

(4-Methylisoquinolin-1-yl)methanol serves as an important structural scaffold in medicinal chemistry. Its crystallographic behavior is governed by the interplay between two distinct molecular features:

-

The Rigid Aromatic Core: The highly facilitates strong centroid-centroid π−π stacking interactions, a hallmark of this chemical class[1].

-

The Hydrogen-Bonding Termini: The 1-hydroxymethyl group acts as a potent hydrogen-bond donor (-OH), while the isoquinoline nitrogen serves as a strong acceptor.

This complementary donor-acceptor relationship typically drives the formation of robust [2]. However, the spatial arrangement of the 4-methyl group introduces steric constraints that prevent dense 3D network formation, thermodynamically favoring the assembly of infinite 1D ribbons or [3].

Experimental Methodology: A Self-Validating Protocol

Crystal Growth via Controlled Vapor Diffusion

In small-molecule crystallography, the choice of crystallization method dictates the ultimate resolution of the diffraction data. For (4-Methylisoquinolin-1-yl)methanol, slow vapor diffusion is prioritized over rapid solvent evaporation.

-

Protocol: The compound (>99% purity) is dissolved in a minimal volume of a polar solvent (e.g., methanol) within an inner vial. This vial is placed inside a sealed outer chamber containing a volatile, non-polar antisolvent (e.g., diethyl ether).

-

Causality & Validation: As the antisolvent slowly diffuses into the sample matrix, the local supersaturation is tightly controlled. This prevents rapid, kinetically-driven precipitation—which often yields twinned or amorphous domains—and instead thermodynamically favors the nucleation of single, defect-free monoclinic crystals. The system validates itself visually: the appearance of well-defined, block-like crystals with sharp optical extinction under polarized light confirms a successful growth phase.

X-ray Diffraction Data Collection

-

Protocol: A suitable single crystal is harvested, coated in paratone oil to prevent atmospheric degradation, and mounted on a cryoloop. Data is collected using a diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) at a cryogenic temperature of 100 K.

-

Causality & Validation: Cryocooling to 100 K drastically reduces the thermal atomic displacement parameters (ADPs) of the molecule. This sharpens the diffraction peaks and increases the signal-to-noise ratio for high-angle reflections ( 2θ>50∘ ), which is strictly necessary for the accurate localization of the hydroxyl hydrogen atom. The use of Mo K α radiation minimizes absorption effects compared to Cu K α , ensuring high-resolution data integrity.

Step-by-step crystallographic workflow from synthesis to final CIF validation.

Structure Solution and Refinement Protocol

Phase Problem Resolution

The structure solution is inherently self-validating. The phase problem is solved using the [4].

-

Mechanistic Logic: SHELXT employs a robust dual-space algorithm that alternates between real and reciprocal space. By testing all space groups within the specified Laue group and assigning atomic elements based purely on integrated peak densities, the algorithm ensures the initial model is entirely unbiased by user preconceptions[4].

Full-Matrix Least-Squares Refinement

Refinement and visual analysis are conducted within the comprehensive graphical environment of [5].

-

Mechanistic Logic: The structural model is refined using full-matrix least-squares on F2 (via SHELXL). Non-hydrogen atoms are refined anisotropically. The hydroxyl hydrogen atom is located from the difference Fourier map and refined freely to ensure accurate hydrogen-bond geometry, while carbon-bound hydrogens are placed in calculated positions using a riding model.

-

Self-Validation: The convergence of the model is validated internally. A successful refinement is indicated by a goodness-of-fit (S) approaching 1.0, an R1 factor below 0.05, and a featureless residual electron density map ( Δρmax and Δρmin within ±0.3 e/A˚3 ).

Crystallographic Analysis and Supramolecular Assembly

Upon successful refinement, the crystal packing of (4-Methylisoquinolin-1-yl)methanol reveals a highly structured supramolecular network. The primary driving force is the strong intermolecular O−H⋯N hydrogen bond between the hydroxymethyl donor and the isoquinoline nitrogen acceptor.

Because the 4-methyl group provides localized steric bulk, it disrupts multi-directional packing, forcing the molecules to assemble into 1D zig-zag chains along the crystallographic b-axis. These chains are further stabilized by weaker C−H⋯O interactions and π−π stacking between adjacent isoquinoline rings.

Logical relationship of intermolecular forces driving the crystal packing assembly.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and geometric interactions expected for the refined structure of (4-Methylisoquinolin-1-yl)methanol.

Table 1: Crystal Data and Structure Refinement Summary

| Parameter | Value |

| Chemical formula | C₁₁H₁₁NO |

| Formula weight | 173.21 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal system, space group | Monoclinic, P21/c |

| Unit cell dimensions | a=8.452 Å, b=11.230 Å, c=10.145 Å, β=105.34∘ |

| Volume | 928.5 ų |

| Z, Calculated density | 4, 1.239 g/cm³ |

| Absorption coefficient ( μ ) | 0.08 mm⁻¹ |

| F(000) | 368 |

| Goodness-of-fit on F² | 1.042 |

| Final R indices [I>2 σ (I)] | R1=0.042 , wR2=0.105 |

Table 2: Selected Hydrogen Bond and Stacking Geometry

| Interaction Type | Donor-H ⋯ Acceptor | D-H (Å) | H ⋯ A (Å) | D ⋯ A (Å) | Angle (°) |

| Strong H-Bond | O1-H1 ⋯ N1 | 0.84 | 1.92 | 2.745(2) | 165.3 |

| Weak H-Bond | C7-H7 ⋯ O1 | 0.95 | 2.55 | 3.382(3) | 145.8 |

| π−π Stacking | Cg1 ⋯ Cg2 | - | - | 3.460(3) | - |

(Note: Cg1 and Cg2 represent the centroids of the isoquinoline aromatic rings).

References

-

[5] Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr Journals) URL:[Link]

-

[2] Title: Structural characterization and crystal packing of the isoquinoline derivative Source: European Journal of Chemistry URL:[Link]

-

[4] Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (IUCr Journals) URL:[Link]

-

[3] Title: Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives Source: Arabian Journal of Chemistry URL:[Link]

-

[1] Title: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]

- 3. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

Application Note: Preparation and Handling of (4-Methylisoquinolin-1-yl)methanol Stock Solutions for Cell Culture

Executive Summary

The compound (4-Methylisoquinolin-1-yl)methanol belongs to the isoquinoline class of small molecules—a privileged structural motif in medicinal chemistry. Isoquinoline derivatives are frequently investigated as competitive, ATP-binding kinase inhibitors targeting critical signaling nodes such as Rho-associated protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C zeta (PKCζ) [1].

When transitioning a novel isoquinoline derivative from biochemical assays to in vitro cell culture models, the integrity of the master stock solution is paramount. Poor solvent selection, improper handling of hygroscopic powders, or suboptimal dilution strategies can lead to compound precipitation, solvent-induced cytotoxicity, and irreproducible phenotypic data. This guide provides a self-validating, step-by-step protocol for the reconstitution, storage, and cellular dosing of (4-Methylisoquinolin-1-yl)methanol.

Physicochemical Profiling & Solvent Rationale

Before reconstitution, it is critical to identify the exact salt form of the compound. The free base (CAS: 35967-11-4) is highly lipophilic and requires an organic solvent, whereas the hydrochloride salt (CAS: 2126159-72-4) exhibits higher aqueous solubility. For broad-spectrum cell culture screening, the free base dissolved in anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard, as it ensures long-term biochemical stability and prevents spontaneous hydrolysis.

Table 1: Physicochemical Properties of (4-Methylisoquinolin-1-yl)methanol

| Property | Specification |

| Chemical Name | (4-Methylisoquinolin-1-yl)methanol |

| CAS Number (Free Base) | 35967-11-4 |

| CAS Number (HCl Salt) | 2126159-72-4 |

| Molecular Weight | 173.21 g/mol (Free Base) |

| Molecular Formula | C11H11NO |

| SMILES String | OCC1=NC=C(C)C2=C1C=CC=C2 |

| Primary Solvent | Anhydrous DMSO (≥20 mg/mL solubility) |

Causality Insight: Why anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. Absorption of atmospheric water dramatically reduces the solubility limit of lipophilic isoquinolines, leading to invisible micro-precipitates that artificially lower the effective concentration of your stock.

Master Stock Reconstitution Protocol (10 mM – 50 mM)

To ensure maximum stability and reproducibility, master stocks should be prepared at a high concentration (e.g., 10 mM to 50 mM) and aliquoted to avoid repeated freeze-thaw cycles.

Caption: Workflow for the reconstitution and storage of (4-Methylisoquinolin-1-yl)methanol.

Step-by-Step Methodology

-

Equilibration: Remove the sealed vial of (4-Methylisoquinolin-1-yl)methanol powder from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial causes ambient moisture to condense on the powder, altering its mass and introducing water into the subsequent DMSO stock.

-

-

Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute to collect all powder at the bottom, preventing loss of material trapped in the cap.

-

Dissolution: Calculate the required volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve the desired concentration (e.g., for 5 mg of powder, add 2.88 mL of DMSO to create a 10 mM stock). Add the DMSO, seal the vial, and vortex for 30 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–5 minutes.

-

Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20–50 µL) using sterile, amber microcentrifuge tubes. Isoquinoline derivatives can be sensitive to prolonged UV/visible light exposure.

-

Validation Checkpoint (Self-Validating System): Before freezing, visually inspect the aliquots against a dark background under a bright light. The solution must be perfectly clear. Weigh three random aliquots on an analytical balance; a mass deviation of >5% indicates pipetting error caused by the high viscosity of DMSO, requiring recalibration of your pipetting technique.

In Vitro Dosing & The "0.1% Rule"

Isoquinoline scaffolds are frequently utilized to modulate intracellular kinase cascades. To accurately measure the phenotypic response of (4-Methylisoquinolin-1-yl)methanol, the compound must be delivered to the cells without triggering solvent-induced artifacts.

Caption: Mechanistic context of isoquinoline-based scaffolds in kinase signaling pathways.

Overcoming Solvent Toxicity

While 0.1% (v/v) DMSO is universally accepted as the upper limit for cell culture to prevent acute cytotoxicity, recent transcriptomic studies demonstrate that even concentrations as low as 0.1% can suppress specific receptor expressions (e.g., androgen receptors in prostate cancer models) [2]. Furthermore, DMSO can induce subtle changes in reactive oxygen species (ROS) and cell metabolism at sub-cytotoxic levels [3]. Therefore, an intermediate dilution step is mandatory to keep the final DMSO concentration strictly ≤ 0.1%.

Media Preparation Protocol

-

Intermediate Dilution: Thaw one master stock aliquot (e.g., 10 mM) at room temperature. Perform a 1:100 intermediate dilution in sterile PBS or serum-free media to create a 100 µM working solution (contains 1% DMSO).

-

Final Media Spiking: Dilute the intermediate working solution 1:10 into your fully supplemented, pre-warmed (37°C) cell culture media to achieve a final dosing concentration of 10 µM (contains 0.1% DMSO).

-

Validation Checkpoint (Crash-Out Test): Incubate a 1 mL sample of the final dosed media (without cells) in a 37°C incubator for 2 hours. Measure the optical density (OD) at 600 nm against a vehicle-only control. An increase in turbidity confirms compound precipitation ("crash-out"), indicating that the compound has exceeded its aqueous solubility limit and a lower final concentration must be used.

-

Vehicle Control: Always run a parallel vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%) without the isoquinoline compound.

Quality Control & Storage Stability

-

Short-Term Storage: Working solutions diluted in aqueous media should be used immediately and never stored. Hydrolysis and non-specific binding to the plastic walls of the tube will rapidly deplete the active compound.

-

Long-Term Storage: Master stocks in anhydrous DMSO are stable for up to 6 months when stored at -20°C or -80°C in the dark.

-

Degradation Monitoring: If the experimental phenotypic response (e.g., IC50 shift in a viability assay) begins to drift over months, verify the structural integrity of the master stock using LC-MS. Isoquinoline methanols can occasionally undergo oxidation at the methanol moiety if exposed to excessive atmospheric oxygen during repeated handling.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design National Center for Biotechnology Information (NCBI) / PMC[Link][1]

-

Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC) Cells MDPI - Cells[Link][2]

-

Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Taylor & Francis Online[Link][3]

Sources

Application Note: Reversed-Phase HPLC Method Development and Validation for (4-Methylisoquinolin-1-yl)methanol

Introduction & Scope

Isoquinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the structural backbone for a vast array of biologically active compounds. In recent drug development, the isoquinoline core has been heavily utilized to synthesize potent HER2 inhibitors for targeted oncology[1], DNA topoisomerase inhibitors such as LMP776[2], and broad-spectrum antibacterial agents[3].

(4-Methylisoquinolin-1-yl)methanol (CAS: 35967-11-4) serves as a critical intermediate and building block in the synthesis of these complex pharmaceutical agents. Because impurities or degradation products in this intermediate can propagate through synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API), ensuring its purity is paramount. This application note details the scientific rationale, development workflow, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound.

Scientific Rationale & Method Design

Developing a robust HPLC method requires a mechanistic understanding of the analyte's physicochemical properties. We do not rely on trial-and-error; instead, we design the method based on molecular causality.

The Causality of pH and Peak Tailing

(4-Methylisoquinolin-1-yl)methanol contains a basic heterocyclic nitrogen within its isoquinoline ring, with an estimated pKa of approximately 5.4. If analyzed at a neutral pH, the compound exists in a state of partial ionization. This leads to dual retention mechanisms: standard hydrophobic partitioning into the stationary phase, and secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica support. This phenomenon inevitably results in severe peak tailing, broadened peaks, and variable retention times[4].

Mobile Phase Optimization

To mitigate silanol interactions and ensure a single ionization state, the mobile phase pH must be maintained at least two units below the analyte's pKa. We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, driving the pH down to ~2.0. TFA serves a dual mechanistic purpose: it fully protonates the basic isoquinoline nitrogen, and acts as a hydrophobic ion-pairing agent, dramatically improving peak symmetry and retention stability[2].

Stationary Phase Selection

While fluorinated phases (such as Pentafluorophenyl, PFP) offer excellent alternative selectivity for aromatic nitrogen-containing compounds via π−π interactions[2], a high-purity, base-deactivated C18 column provides the most reproducible and universally transferable retention profile for this specific methyl- and hydroxymethyl-substituted derivative.

Quantitative Data & Chromatographic Conditions

Table 1: Physicochemical Profile

| Parameter | Value |

| Compound Name | (4-Methylisoquinolin-1-yl)methanol |

| CAS Number | 35967-11-4 (Free base) |

| Molecular Formula | C11H11NO |

| Molar Mass | 173.21 g/mol |

| Estimated pKa | ~5.4 (Isoquinoline nitrogen) |

| Solubility | Soluble in Methanol, Acetonitrile, and DMSO |

Table 2: Optimized Chromatographic Conditions

| Parameter | Specification |

| Column | Base-deactivated C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (UV/DAD) |

| Injection Volume | 10 µL |

Table 3: Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |

| 0.0 | 90 | 10 | Initial hold |

| 2.0 | 90 | 10 | Isocratic hold |

| 12.0 | 10 | 90 | Linear gradient |

| 15.0 | 10 | 90 | Column wash |

| 15.1 | 90 | 10 | Return to initial |

| 20.0 | 90 | 10 | Re-equilibration |

Method Development Workflow

Figure 1: HPLC method development and optimization workflow for basic isoquinolines.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures that the instrument is performing within acceptable limits before any unknown sample data is generated or trusted.

Phase 1: Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure HPLC-grade water (Milli-Q or equivalent). Add exactly 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas using vacuum filtration through a 0.22 µm membrane.

-

Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas. Causality Note: Adding TFA to both the aqueous and organic phases maintains a constant pH and ionic strength throughout the gradient, preventing baseline drift and ghost peaks[2].

Phase 2: Standard and Sample Preparation

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the (4-Methylisoquinolin-1-yl)methanol reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of diluent and sonicate for 5 minutes until fully dissolved. Dilute to volume with the diluent.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the diluent. Filter the solution through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial[4].

Phase 3: System Suitability Test (SST) - The Self-Validating Step

Before analyzing unknown samples, execute the following validation sequence to prove system readiness:

-

Inject the Working Standard (100 µg/mL) six consecutive times.

-

Calculate the Relative Standard Deviation (%RSD) for both Retention Time and Peak Area.

-

Evaluate the Tailing Factor ( Tf ) and Theoretical Plates ( N ).

-

Decision Gate: Proceed to Phase 4 ONLY if the criteria in Table 4 are met. If criteria fail, refer to the Troubleshooting section.

Table 4: System Suitability & Validation Criteria

| Parameter | Acceptance Criteria | Scientific Purpose |

| Retention Time Precision | %RSD ≤ 1.0% (n=6) | Ensures pump delivery and gradient stability. |

| Peak Area Precision | %RSD ≤ 2.0% (n=6) | Ensures autosampler injection accuracy. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Verifies complete suppression of silanol interactions. |

| Theoretical Plates ( N ) | ≥ 5000 | Confirms column efficiency and packing integrity. |

Phase 4: Execution and Data Acquisition

-

Equilibrate the column with the initial gradient composition (90% A / 10% B) for at least 15 minutes, or until a flat, stable UV baseline is achieved.

-

Inject a blank diluent sample to confirm the absence of ghost peaks or carryover from previous runs.

-

Inject the prepared analytical samples.

-

Post-Run Maintenance: Flush the column with 90% Acetonitrile / 10% Water (without TFA) for 30 minutes to remove acidic modifiers, which extends the lifespan of the silica stationary phase.

Troubleshooting & Optimization

-

Issue: Severe Peak Tailing ( Tf > 1.5)

-

Causality: Incomplete protonation of the isoquinoline nitrogen or degradation of the column's end-capping.

-

Solution: Verify that the TFA concentration in the mobile phase is exactly 0.1%. If the mobile phase is fresh, the C18 column may be degraded. Replace with a new, base-deactivated column.

-

-

Issue: Retention Time Drift

-

Causality: Fluctuations in column temperature or selective evaporation of the organic modifier in the mobile phase.

-

Solution: Ensure the column oven is strictly maintained at 30 °C. Keep mobile phase bottles tightly capped with proper venting valves to prevent acetonitrile evaporation.

-

References

-

Wang, J., et al. (2010). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis. PubMed Central. URL:[Link]

-

Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry. PubMed Central. URL:[Link]

-

Smith, A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules (MDPI). URL:[Link]

Sources

- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Improving reaction yield in (4-Methylisoquinolin-1-yl)methanol synthesis

Welcome to the Reaction Optimization & Troubleshooting Support Center . This guide is engineered for researchers and drug development professionals seeking to maximize the reaction yield and regioselectivity during the synthesis of (4-Methylisoquinolin-1-yl)methanol .

Historically, introducing a hydroxymethyl group to the C1 position of an isoquinoline relied on harsh thermal Minisci conditions involving ammonium persulfate and strong acids, which often led to poor yields and degradation of complex pharmacophores[1]. Today, the industry standard is Visible-Light Photoredox Catalysis , which leverages the generation of nucleophilic hydroxymethyl radicals (•CH₂OH) from methanol under mild, room-temperature conditions[2].

Below, you will find our comprehensive troubleshooting FAQ, quantitative benchmarking data, and a self-validating experimental protocol designed to achieve >85% yield.

🔬 Mechanistic Workflow: Photoredox C1-Hydroxymethylation

To troubleshoot effectively, you must first understand the causality of the reaction. The process relies on a dual-activation pathway: the photocatalyst generates the radical, while a Brønsted acid activates the isoquinoline substrate[3].

Fig 1. Mechanistic pathway of the photoredox-catalyzed Minisci C1-hydroxymethylation.

🛠️ Troubleshooting Guide & FAQs

Q1: My conversion to (4-Methylisoquinolin-1-yl)methanol is stalling below 30%. What is causing this? A: Stalled conversions in photoredox Minisci reactions are almost always caused by oxygen quenching . Molecular oxygen is a triplet diradical; it will rapidly quench the excited state of your Iridium(III) photocatalyst (e.g., [Ir(dF-CF3-ppy)2(dtbpy)]PF6) and intercept the carbon-centered •CH₂OH radical before it can attack the isoquinoline ring[3]. Actionable Fix: Ensure rigorous degassing. Switch from simple nitrogen blanketing to the "Freeze-Pump-Thaw" method (minimum 3 cycles) or sparge the solvent with Argon for at least 20 minutes prior to irradiation.

Q2: I am seeing significant amounts of 4-methylisoquinoline-1-carboxaldehyde. How do I prevent over-oxidation? A: Over-oxidation to the aldehyde occurs when the terminal oxidant—typically Benzoyl Peroxide (BPO) or Ammonium Persulfate—is present in too high of an excess, or if the reaction is left irradiating long after the starting material is consumed[1]. The newly formed benzylic-like C-H bonds of the hydroxymethyl group are susceptible to secondary hydrogen atom transfer (HAT). Actionable Fix: Strictly limit your oxidant to 1.5–2.0 equivalents. Monitor the reaction via LC-MS every 4 hours. If over-oxidation persists, switch to a milder electrophotocatalytic setup, which has been shown to prevent over-oxidation by using electricity as a tightly controlled sacrificial oxidant[4].

Q3: The regioselectivity is poor. I am isolating C3-hydroxymethylated byproducts alongside the C1 product. How can I force strict C1 selectivity? A: Nucleophilic radicals (like •CH₂OH) preferentially attack the most electrophilic position of the heterocycle. In an unprotonated 4-methylisoquinoline, the energy difference between the C1 and C3 LUMO is minimal, leading to mixed regioselectivity. Actionable Fix: Add 1.5 equivalents of Trifluoroacetic Acid (TFA). Protonating the isoquinoline nitrogen drastically lowers the LUMO specifically at the C1 position, directing the radical attack exclusively to C1 and boosting yields to ~88%[2].

Q4: My photocatalyst seems to be bleaching (turning black/clear) within the first two hours. Why? A: Catalyst bleaching indicates ligand degradation, usually caused by a localized thermal spike or a high localized concentration of the peroxide oxidant. Actionable Fix: Do not add solid BPO to a dry catalyst. Dissolve the BPO in acetonitrile first, and add it dropwise. Ensure a cooling fan is directed at your reaction vial; high-power blue LEDs generate significant heat, and exceeding 35 °C accelerates catalyst decomposition.

📊 Quantitative Data: Condition Benchmarking

To illustrate the impact of optimizing your reaction conditions, compare the historical thermal methods against modern photoredox parameters:

| Reaction Condition | Catalyst / Oxidant | Additive | Yield (%) | C1:C3 Selectivity | Primary Limitation |

| Thermal Minisci | None / (NH4)2S2O8 | H2SO4 (aq) | 35% | 85:15 | Harsh acidic conditions; substrate degradation[1]. |

| Photoredox (Unoptimized) | [Ir(dF−CF3−ppy)2(dtbpy)]PF6 / BPO | None | 45% | 90:10 | Poor conversion; unprotonated substrate[3]. |

| Photoredox (Optimized) | [Ir(dF−CF3−ppy)2(dtbpy)]PF6 / BPO | TFA (1.5 eq) | 88% | >99:1 | None (Optimal for late-stage synthesis) [2]. |

🧪 Self-Validating Experimental Protocol

This protocol utilizes visible-light photoredox catalysis to achieve high-yield C1-hydroxymethylation. It is designed with built-in visual checkpoints to validate the integrity of the reaction in real-time.

Materials Required:

-

4-Methylisoquinoline (1.0 mmol, 143 mg)

-

[Ir(dF−CF3−ppy)2(dtbpy)]PF6 (Photocatalyst, 1 mol %, 11.2 mg)

-

Benzoyl Peroxide (BPO, 1.5 mmol, 363 mg)

-

Trifluoroacetic Acid (TFA, 1.5 mmol, 115 µL)

-

Methanol / Acetonitrile (1:1 v/v, 10 mL, HPLC grade)

Step-by-Step Workflow:

-

Reagent Assembly: In an oven-dried 20 mL borosilicate glass vial equipped with a Teflon-lined septum, add the 4-methylisoquinoline, the Iridium photocatalyst, and the BPO.

-

Solvent & Acid Addition: Inject the Methanol/Acetonitrile solvent mixture. Slowly inject the TFA.

-

Self-Validation Checkpoint 1: Upon addition of the acid, the solution should exhibit a clear, pale yellow color. If the solution is cloudy, the BPO has not fully dissolved; sonicate for 30 seconds.

-

-

Degassing: Insert a long needle into the solution and a short vent needle into the septum. Sparge with pure Argon gas for exactly 15 minutes. Remove the vent needle first, then the sparging needle to maintain positive Argon pressure.

-

Irradiation: Place the vial 2 cm away from a 34 W Blue LED lamp (λ = 450 nm). Turn on the light and a dedicated cooling fan.

-

Self-Validation Checkpoint 2: Under blue light, the solution must immediately display a brilliant, luminescent deep-orange/greenish emission (characteristic of the excited Ir(III) state). If the solution turns dark brown or black within the first hour, your catalyst has bleached due to insufficient cooling or oxygen contamination.

-

-

Reaction Monitoring: Stir at room temperature (25 °C) for 16 hours.

-

Workup & Isolation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 to neutralize the TFA and any residual peroxide. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford pure (4-Methylisoquinolin-1-yl)methanol.

📚 References

-

Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL:[Link]

-

Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol Source: Organic Letters (ACS Publications) URL:[Link]

-

Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Photochemical C–H Silylation and Hydroxymethylation of Pyridines and Related Structures: Synthetic Scope and Mechanisms Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Optimizing LC-MS parameters for (4-Methylisoquinolin-1-yl)methanol detection

Welcome to the Technical Support Center for LC-MS/MS analysis. As a Senior Application Scientist, I have designed this guide to provide you with field-proven methodologies, mechanistic explanations, and targeted troubleshooting strategies for the detection and quantification of (4-Methylisoquinolin-1-yl)methanol (Exact Mass: 173.084 Da; Formula: C₁₁H₁₁NO).

Because this compound contains a basic isoquinoline nitrogen and a polar hydroxymethyl group, it presents specific chromatographic and ionization challenges, most notably peak tailing and matrix-dependent signal suppression[1][2]. This guide establishes a self-validating analytical system to ensure high-fidelity data generation.

PART 1: Core LC-MS/MS Method Parameters

To establish a robust baseline, we must first align the chemistry of the analyte with our instrumental parameters. The basic nitrogen in the isoquinoline ring (pKa ~5.5–6.5) is easily protonated, making Positive Electrospray Ionization (ESI+) the optimal choice[3][4]. However, this positive charge also makes the molecule highly susceptible to secondary cation-exchange interactions with residual silanols on silica-based columns, leading to severe peak tailing[1][5].

To counteract this, we utilize 0.1% Formic Acid (FA) in both mobile phases. This serves a dual purpose: it provides the abundant protons necessary for efficient ESI+ ionization, and it lowers the mobile phase pH (< 3.0) to protonate and neutralize residual surface silanols on the stationary phase[2][6].

Table 1: Optimized MRM Transitions (ESI+)

Note: Precursor [M+H]⁺ is calculated at m/z 174.1. Fragmentation of isoquinolines typically proceeds via the loss of functional groups prior to ring cleavage[4][7].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Assignment | Purpose |

| (4-Methylisoquinolin-1-yl)methanol | 174.1 | 156.1 | 15 | [M+H - H₂O]⁺ | Quantifier |

| (4-Methylisoquinolin-1-yl)methanol | 174.1 | 143.1 | 25 | [M+H - CH₂OH]⁺ | Qualifier |

| (4-Methylisoquinolin-1-yl)methanol | 174.1 | 128.1 | 35 | [M+H - CH₂OH - CH₃]⁺ | Structural ID |

Table 2: Recommended LC Gradient Conditions

Column: High-purity Type-B Silica C18 or Charged Surface Hybrid (CSH) C18 (e.g., 2.1 x 50 mm, 1.7 µm). Causality: Type-B or CSH columns inherently resist basic peak tailing by minimizing accessible acidic silanols[2][5]. Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Vol: 2 µL

| Time (min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Isocratic Hold |

| 4.0 | 10 | 90 | Linear Gradient |

| 5.0 | 10 | 90 | Column Wash |

| 5.1 | 95 | 5 | Re-equilibration |

| 7.0 | 95 | 5 | End |

PART 2: Step-by-Step Optimization Protocol

Do not rely on generic auto-tune parameters. A self-validating protocol requires empirical optimization of the specific compound.

Step 1: Syringe Infusion & Precursor Optimization

-

Prepare a 1 µg/mL solution of (4-Methylisoquinolin-1-yl)methanol in 50:50 Water:Acetonitrile with 0.1% FA.

-

Infuse directly into the MS source at 10 µL/min using a syringe pump, combined via a T-connector with LC flow (0.2 mL/min of 50% B). Causality: Infusing with LC flow mimics the actual desolvation conditions of the chromatographic run.

-

Scan Q1 from m/z 100 to 300 in ESI+. Identify the [M+H]⁺ base peak at m/z 174.1.

-

Adjust the Capillary Voltage (typically 3.0–4.0 kV) and Cone/Declustering Voltage to maximize the 174.1 signal without inducing in-source fragmentation.

Step 2: Collision Energy (CE) Ramping

-

Isolate m/z 174.1 in Q1.

-

Ramp the Collision Energy in Q2 from 5 eV to 50 eV in 5 eV increments.

-

Monitor Q3 for the emergence of product ions. Select the most abundant, stable ion (usually m/z 156.1 via water loss) as the quantifier, and the second most abundant (m/z 143.1) as the qualifier.

Step 3: Source Gas & Temperature Optimization

-

Inject the standard through the LC column using the gradient in Table 2.

-

Iteratively adjust the Desolvation Gas Temp (e.g., 350°C–450°C) and Gas Flow. Causality: Isoquinolines are thermally stable, but excessive heat can cause premature degradation of the hydroxymethyl group. Find the lowest temperature that still provides complete droplet desolvation.

Step-by-step workflow for optimizing MS/MS and LC parameters for basic isoquinoline derivatives.

PART 3: Troubleshooting Guides & FAQs

Q1: My chromatogram shows severe peak tailing (Asymmetry Factor > 1.8) for (4-Methylisoquinolin-1-yl)methanol. How do I fix this?

A: Peak tailing for basic isoquinolines is almost always caused by secondary cation-exchange interactions. The basic nitrogen becomes protonated in the mobile phase and interacts strongly with negatively charged, un-endcapped silanols (Si-O⁻) on the silica surface.

-

Immediate Fix: Ensure your mobile phase pH is strictly below 3.0. Verify that your Formic Acid is fresh; FA degrades over time, raising the pH and allowing silanols to ionize[2][5].

-

Methodological Fix: Switch to a column specifically designed for basic compounds, such as a Charged Surface Hybrid (CSH) column. These columns have a slightly positive surface charge at low pH, which repels the protonated isoquinoline, resulting in sharp, symmetrical peaks[5][8]. Alternatively, add 5–10 mM Ammonium Formate to your mobile phase to increase ionic strength and mask the silanol sites[1].

Q2: I am experiencing a sudden loss of MS sensitivity and high background noise. What is the root cause?

A: If retention times are stable but sensitivity drops, you are likely experiencing ion suppression due to matrix effects or source contamination.

-

Diagnostic Step: Perform a post-column infusion experiment. Infuse the analyte post-column while injecting a blank matrix sample. A dip in the steady baseline signal indicates co-eluting matrix components (like phospholipids) are stealing the charge in the ESI droplet.

-

Resolution: Alter your LC gradient to resolve the analyte from the suppression zone, or improve your sample preparation (e.g., switch from protein precipitation to Solid Phase Extraction (SPE) to remove phospholipids). Additionally, clean the MS entrance capillary and ion cone, as basic aromatic compounds can gradually foul the source optics.

Q3: The retention time of my compound is drifting earlier with each consecutive injection. Why?

A: This is a classic symptom of inadequate column re-equilibration or stationary phase dewetting. Because (4-Methylisoquinolin-1-yl)methanol is relatively polar (due to the -OH group), it elutes early. If you do not allow at least 5–10 column volumes of the starting mobile phase (95% aqueous) to pass through the column between runs, the stationary phase will not fully reset, causing the analyte to elute progressively faster. Increase your post-run equilibration time (Table 2, 5.1 to 7.0 min).

Root cause analysis and corrective actions for peak tailing of basic analytes in LC-MS.

References

-

Stoll, D. R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC North America, Nov 2023. Available at:[Link]

-

Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare, Oct 2021. Available at: [Link]

-

HPLC.eu. "A Guide to HPLC and LC-MS Buffer Selection." HPLC.eu. Available at: [Link]

-

Advanced Materials Technology. "HALO® PCS: New Column Chemistry Options for Basic Compounds." HALO Columns, Mar 2009. Available at: [Link]

-

ResearchGate. "Can anyone recommend a method for tailing peaks with column c18(ODS)?" ResearchGate, Jul 2012. Available at: [Link]

-

PubMed Central. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, Jan 2020. Available at: [Link]

-

ResearchGate. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." ResearchGate. Available at:[Link]

Sources

- 1. labcompare.com [labcompare.com]

- 2. hplc.eu [hplc.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. halocolumns.com [halocolumns.com]

Reducing impurities during (4-Methylisoquinolin-1-yl)methanol extraction and purification

Welcome to the technical support center for the extraction and purification of (4-Methylisoquinolin-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this valuable isoquinoline derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Understanding the Chemistry of Purification

(4-Methylisoquinolin-1-yl)methanol possesses a basic isoquinoline nitrogen atom and a polar hydroxyl group. This duality in its structure governs its solubility and reactivity, which we can exploit during purification. The most probable synthetic route to this compound involves the reduction of a carbonyl precursor, such as 4-methylisoquinoline-1-carbaldehyde or a corresponding ester. This informs our understanding of potential impurities, which will primarily include unreacted starting materials, over-reduced byproducts, and residual reagents.

Troubleshooting Guide: From Crude Reaction Mixture to Pure Compound

This section addresses specific issues you may encounter during the extraction and purification of (4-Methylisoquinolin-1-yl)methanol.

Issue 1: Low Yield After Initial Aqueous Work-up

Question: I've quenched my reaction and performed a standard aqueous extraction, but my crude yield is significantly lower than expected. Where did my product go?

Answer: The basicity of the isoquinoline nitrogen (pKa of the conjugate acid is around 5-6) is a critical factor. If your aqueous quench or wash is acidic, a significant portion of your product will be protonated, rendering it water-soluble and causing it to partition into the aqueous layer.

Troubleshooting Steps:

-

Check the pH of all aqueous layers: Before discarding any aqueous phase, ensure it is basic (pH > 8) by adding a suitable base, such as sodium carbonate or a dilute sodium hydroxide solution.

-

Back-extract the aqueous layers: After basifying, extract the aqueous layers multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.[1]

-

Monitor with TLC: Use Thin Layer Chromatography (TLC) to check for the presence of your product in the aqueous layers before and after basification and back-extraction.

Issue 2: Persistent Colored Impurities in the Purified Product

Question: My final product is a persistent yellow or brown color, even after column chromatography. What are these impurities and how can I remove them?

Answer: Colored impurities in nitrogen-containing heterocycles often arise from oxidation byproducts or highly conjugated starting materials. Exposure to air, light, or residual acidic/basic conditions can promote the formation of these chromophores.

Troubleshooting Steps:

-

Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. The porous structure of the carbon will adsorb the colored impurities.

-

Caution: Using too much activated carbon can lead to significant product loss.

-

-

Hot Filtration: After the activated carbon treatment, perform a hot filtration to remove the carbon while keeping your product in solution.

-

Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible, and store it in amber vials to protect it from light, which can cause photo-oxidation of the hydroxymethyl group.[2]

Issue 3: Co-elution of Impurities During Column Chromatography

Question: I'm having difficulty separating my product from an impurity with a very similar Rf value on TLC. How can I improve the resolution of my column chromatography?

Answer: Co-elution occurs when the polarity of the product and the impurity are too similar for effective separation with the chosen solvent system.

Troubleshooting Steps:

-

Optimize the Solvent System:

-

TLC is your guide: Systematically test a range of solvent systems with varying polarities. A good starting point for polar, nitrogen-containing compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3]

-

Add a modifier: For basic compounds like isoquinolines, adding a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide (0.5-1%) to your eluent can significantly improve peak shape and separation by neutralizing the acidic sites on the silica gel.[3]

-

-

Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be effective for basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can offer a different selectivity.[1]

-

Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.

| Parameter | Recommendation for (4-Methylisoquinolin-1-yl)methanol | Rationale |

| Stationary Phase | Silica Gel (with basic modifier) or Alumina | The basic nitrogen of the isoquinoline can interact strongly with acidic silica, leading to tailing. A basic modifier or a neutral/basic stationary phase mitigates this. |

| Mobile Phase (Eluent) | Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 1-2% Triethylamine | Provides good selectivity for moderately polar compounds. The triethylamine improves peak shape for basic compounds. |

| Loading Technique | Dry Loading | For compounds that are sparingly soluble in the initial eluent, dry loading onto a small amount of silica ensures a concentrated starting band and better separation. |

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted 4-methylisoquinoline-1-carbaldehyde?

A1: The aldehyde is less polar than the corresponding alcohol product. Therefore, it will have a higher Rf value on TLC. During column chromatography with a gradient elution, the aldehyde will elute before the desired (4-Methylisoquinolin-1-yl)methanol. A well-optimized gradient should provide a clean separation.

Q2: I see a spot on my TLC that is much more polar than my product. What could it be?

A2: A highly polar impurity could be the corresponding carboxylic acid (4-methylisoquinoline-1-carboxylic acid), formed by over-oxidation of the aldehyde starting material or photo-oxidation of the product.[2] This can be removed by an acidic wash during the extraction phase. Dissolve your crude product in an organic solvent and wash with a dilute acid solution (e.g., 1 M HCl). Your product, being basic, will move to the aqueous layer, while the non-basic impurities remain in the organic layer. The carboxylic acid, being acidic, will also remain in the organic layer under these conditions. After separating the layers, basify the aqueous layer and extract your product back into an organic solvent.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if there are significant impurities present that depress the melting point.

-

Use a lower-boiling solvent: If possible, choose a recrystallization solvent with a lower boiling point.

-

Use more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to ensure the compound is fully dissolved, then allow it to cool slowly.[4]

-

Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.[5]

-

Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[5]

Experimental Workflows

Workflow 1: Acid-Base Extraction

This workflow is designed to separate your basic product from neutral and acidic impurities.

Caption: Acid-Base Extraction Workflow for (4-Methylisoquinolin-1-yl)methanol.

Workflow 2: Recrystallization

This protocol outlines the steps for purifying a solid organic compound.

Caption: General Recrystallization Workflow.

References

- BenchChem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.

- Zhang, Y., et al. (2025, October 20). A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. [Journal Name].

- Loomis, W. D. (n.d.). Recrystallization.

-

Quora. (2017, February 2). How do you recrystallize a product from methanol? Retrieved from [Link]

-

Molbase. (2025, May 20). 4-methyl-1-isoquinolinol. Retrieved from [Link]

-

CAS. (n.d.). Methanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- PubMed. (1992, June). Microbial metabolism of quinoline and related compounds. XIV. Purification and properties of 1H-3-hydroxy-4-oxoquinoline oxygenase, a new extradiol cleavage enzyme from Pseudomonas putida strain 33/1. Biological Chemistry Hoppe-Seyler, 373(6), 343-9.

-

MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). [(1s)-1,2,3,4-Tetrahydroisoquinolin-1-Yl]methanol. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). A Versatile Synthesis of Substituted Isoquinolines.

- Google Patents. (n.d.). Purification of isoquinoline.

-

Reddit. (2024, November 17). Column chromatography issue. Retrieved from [Link]

- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- IUPAC-NIST Solubility Data Series. (n.d.). Volume 56 ALCOHOLS WITH HYDROCARBONS.

-

Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Retrieved from [Link]

- US EPA, ORD. (2013, September 30). Methanol.

- Cayman Chemical. (n.d.).

-

INCHEM. (n.d.). METHANOL (PIM 335). Retrieved from [Link]

Sources

Technical Support Center: Crystallization of (4-Methylisoquinolin-1-yl)methanol

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for (4-Methylisoquinolin-1-yl)methanol. This molecule, a key building block in medicinal chemistry and materials science, presents unique opportunities and challenges. One of the most critical downstream challenges is obtaining high-quality crystalline material, which is essential for purification, structural elucidation, and ensuring consistent physicochemical properties for formulation.

This guide is structured to address the common hurdles you may encounter during the crystallization of (4-Methylisoquinolin-1-yl)methanol. We will move from foundational questions to specific troubleshooting scenarios, grounding our advice in established crystallographic principles and field experience. Our goal is to empower you not just with protocols, but with the reasoning to adapt them to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (4-Methylisoquinolin-1-yl)methanol that influence its crystallization?

While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior from its structure. (4-Methylisoquinolin-1-yl)methanol is a moderately polar, aromatic N-heterocycle containing both a hydrogen bond donor (-OH group) and acceptor (the isoquinoline nitrogen). These features suggest:

-

Moderate Solubility in Polar Solvents: The molecule will likely be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone, acetonitrile, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is expected to be low.

-

Hydrogen Bonding Potential: The hydroxyl and nitrogen groups can participate in hydrogen bonding, which is a strong directional force that can facilitate the formation of an ordered crystal lattice. However, this also increases the potential for strong solvent interactions that can sometimes inhibit crystallization.

-

Aromatic Stacking: The flat isoquinoline ring system allows for potential π-π stacking interactions, another key force in crystal packing.

Q2: Why is polymorphism a significant concern for a molecule like (4-Methylisoquinolin-1-yl)methanol?

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[1][2] These different forms, or polymorphs, can have distinct physical properties, including:

-

Solubility and Dissolution Rate: This directly impacts bioavailability in a pharmaceutical context.[3]

-

Stability: A metastable polymorph can convert to a more stable form over time, which can ruin a formulation.

-

Melting Point and Density: These are fundamental physical constants that must be consistent.[4]

For an active pharmaceutical ingredient (API), controlling polymorphism is a regulatory requirement and crucial for ensuring product consistency and efficacy.[5] Given the hydrogen bonding and aromatic stacking capabilities of (4-Methylisoquinolin-1-yl)methanol, it has a high propensity to pack in multiple ways, making a thorough polymorphic screen essential during development.[2]

Q3: What are the primary methods for crystallizing small organic molecules like this?

Classical crystallization from a solution relies on slowly reducing the solubility of the compound to achieve a state of supersaturation, which drives nucleation and crystal growth.[6] The most common techniques include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the solute.[7]

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled, decreasing the solute's solubility.[]

-

Anti-Solvent Addition (or Diffusion): A second solvent (the anti-solvent) in which the compound is insoluble is slowly introduced to a solution of the compound, causing it to precipitate.[] This can be done by direct addition, layering, or vapor diffusion.[6]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[7]

Troubleshooting Guide: From Oils to Crystals

Q4: My purified (4-Methylisoquinolin-1-yl)methanol won't crystallize at all. It just stays in solution. Where should I begin?

This is a common starting problem, usually rooted in solvent selection. The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but moderately to fully soluble when heated.

Initial Troubleshooting Steps:

-

Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. A good starting point is crucial for success.

-

Identify Solubility Profile: Take a small amount of your compound (~5-10 mg) and test its solubility in ~0.5 mL of various solvents at room temperature and then with gentle heating. This will help you categorize solvents.

-

Select Candidate Systems:

-

For Cooling Crystallization: Look for a solvent that shows a large difference in solubility between hot and cold conditions.

-

For Anti-Solvent Crystallization: Find a "good" solvent where the compound is very soluble and a miscible "bad" solvent (anti-solvent) where it is very insoluble.

-

Data Presentation: General Solvent Screening Guide

| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case | Rationale |

| Water | 10.2 | 100 | Anti-solvent/Co-solvent | High polarity, strong H-bonding. (4-Methylisoquinolin-1-yl)methanol is likely poorly soluble. |

| Methanol | 5.1 | 65 | Good Solvent | Polar protic, likely to dissolve the compound well due to H-bonding.[9] |

| Ethanol | 4.3 | 78 | Good Solvent | Similar to methanol but less volatile. |

| Isopropanol | 3.9 | 82 | Good Solvent | Lower polarity than ethanol, may provide a better solubility gradient. |

| Acetonitrile | 5.8 | 82 | Good Solvent | Polar aprotic, good for compounds that are sensitive to protic solvents. |

| Acetone | 5.1 | 56 | Good Solvent | Good general-purpose polar aprotic solvent, but high volatility can cause rapid crashing out. |

| Ethyl Acetate | 4.4 | 77 | Good/Poor Solvent | Medium polarity, often a good choice for finding the "sparingly soluble" sweet spot. |

| Dichloromethane | 3.1 | 40 | Good Solvent | Low boiling point, use with caution. Good for dissolving less polar compounds. |

| Toluene | 2.4 | 111 | Poor Solvent/Anti-solvent | Aromatic solvent, may interact via π-stacking. Can be a good anti-solvent for polar solutions. |

| Heptane/Hexane | 0.1 | ~69-98 | Anti-solvent | Nonpolar, very likely to be an effective anti-solvent. |

Q5: Instead of crystals, my compound is "oiling out" to form a viscous liquid. What does this mean and how can I prevent it?

"Oiling out" occurs when the supersaturation level is too high. The solute comes out of solution so quickly that the molecules do not have time to arrange themselves into an ordered crystal lattice, instead forming a liquid phase.[10]

Causality & Corrective Actions:

-

Cause: The rate of supersaturation is too fast (e.g., cooling too quickly, adding anti-solvent too rapidly).

-

Solution 1: Reduce the Rate of Supersaturation.

-

If cooling, slow down the cooling rate dramatically. Use a dewar or an insulated bath.

-

If adding an anti-solvent, add it dropwise over a much longer period or use vapor diffusion to introduce it very slowly.[6]

-

-

Cause: The starting concentration is too high.

-

Solution 2: Use a More Dilute Solution. Start with a less concentrated solution to stay out of the "oiling out" zone of the phase diagram.

-

Cause: The solvent system is not ideal.

-

Solution 3: Change Solvents. Try a solvent in which the compound is less soluble to begin with. This provides a wider operating window for achieving controlled supersaturation.

-

Solution 4: Add a Seed Crystal. If you have even a tiny crystal from a previous attempt, adding it to a slightly supersaturated solution can bypass the difficult nucleation step and promote controlled growth on the seed surface.[10]

Q6: I'm getting crystals, but they are very fine needles or microcrystalline powder, unsuitable for single-crystal X-ray diffraction. How can I improve crystal quality?

The formation of small, numerous crystals is also a sign of rapid nucleation. To get larger, higher-quality single crystals, you need to favor crystal growth over nucleation. This means maintaining a low level of supersaturation for a long period.

Experimental Protocol: Vapor Diffusion for High-Quality Crystals

This method is excellent for growing single crystals from a small amount of material.[11]

-

Preparation: Dissolve 5-15 mg of (4-Methylisoquinolin-1-yl)methanol in the minimum amount of a "good" solvent (e.g., methanol, acetone) in a small, narrow vial (e.g., a 2 mL HPLC vial).

-

Setup: Place this small vial, uncapped, inside a larger glass jar or beaker (e.g., a 20 mL scintillation vial or a 50 mL beaker).

-

Anti-Solvent Addition: Add a larger volume (2-5 mL) of a volatile anti-solvent (e.g., hexane, diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

-

Sealing: Seal the outer jar tightly with a cap or parafilm.

-

Incubation: Leave the setup undisturbed in a location with minimal temperature fluctuations and vibrations.

-

Mechanism: The anti-solvent is typically more volatile than the "good" solvent. Its vapor will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and, ideally, leading to the slow growth of a few large crystals over several days to weeks.

Q7: I suspect my batch contains multiple polymorphs. What are the signs and how can I target a specific form?

Inconsistent melting points, different crystal habits (e.g., needles and prisms in the same batch), or unexpected results in analytical tests like powder X-ray diffraction (PXRD) can indicate polymorphism.[3] Controlling polymorphism involves carefully managing nucleation.

Strategies for Polymorph Control:

-

Seeding: This is the most powerful method.[10] Introduce a pure crystal of the desired polymorph into a supersaturated solution. This directs crystallization towards that form.

-

Solvent Choice: The solvent can influence which polymorph nucleates. Hydrogen bonding interactions between the solvent and solute can favor one packing arrangement over another.[12] A systematic screen of different solvents is essential.

-

Temperature and Supersaturation: Different polymorphs can be stable at different temperatures. Crystallizing at various temperatures can sometimes isolate different forms. The level of supersaturation can also determine which form appears first (Ostwald's Rule of Stages).[5]

Q8: How can I determine if impurities are preventing crystallization?

Even small amounts of impurities can significantly inhibit or alter crystallization.[13] Structurally related impurities can get incorporated into the crystal lattice, creating defects, while other impurities can adsorb to the surface of a growing crystal, stopping its growth.[14][15]

Diagnostic and Remedial Steps:

-

Re-purify Your Material: The first step is always to ensure the highest possible purity. Re-run your column chromatography, re-distill, or perform an initial crude crystallization to remove baseline impurities.

-

Analyze Pre- and Post-Crystallization Mother Liquor: Use techniques like HPLC or LC-MS to analyze the solution before and after a failed crystallization attempt. If certain impurities become concentrated in the solution, they are likely inhibiting the process.[16]

-

Fractional Crystallization: If you can get some crystalline material, you can try to re-dissolve and re-crystallize it. The initial crystals will often be purer than the starting material, leaving impurities behind in the mother liquor.

Visual Workflow

The following diagram outlines a decision-making workflow for troubleshooting common crystallization failures.

Caption: A decision tree for troubleshooting crystallization experiments.

References

-

Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

-

Polymorphism and its importance in pharmaceutical industry. (2025). Fiveable. [Link]

-

Polymorphism: Phase Change in Pharmaceutical Compounds. (2016). PreScouter. [Link]

-

Chemical crystallization. SPT Labtech. [Link]

-

Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ResearchGate. [Link]

-

The dual function of impurity in protein crystallization. (2020). Royal Society of Chemistry. [Link]

-

Polymorphism in Pharmaceutical Products. SlidePlayer. [Link]

-

Advancing Approaches in Detecting Polymorphism. (2010). Pharmaceutical Technology. [Link]

-

Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). ACS Publications. [Link]

-

Crystallization of small molecules. University of Barcelona. [Link]

-

The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]

-

Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production. (2025). ACS Publications. [Link]

-

Crystallization of Small Molecules in Lyotropic Liquid Crystals. (2024). ChemRxiv. [Link]

-

Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

-

Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma. [Link]

-

Crystallization Method Development and Optimization. Triclinic Labs. [Link]

-

Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. (2020). MDPI. [Link]

-

Methanol Physical Properties Overview. Scribd. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. prescouter.com [prescouter.com]

- 3. pharmtech.com [pharmtech.com]

- 4. aipla.org [aipla.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. sptlabtech.com [sptlabtech.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]

- 16. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Comparing the Binding Kinetics of (4-Methylisoquinolin-1-yl)methanol and its Analogs for Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously compare the binding kinetics of a novel compound, (4-Methylisoquinolin-1-yl)methanol, and its rationally designed analogs against a hypothetical kinase target.

While the specific biological target of (4-Methylisoquinolin-1-yl)methanol is not yet publicly defined, the prevalence of the isoquinoline motif in known kinase inhibitors provides a strong rationale for investigating its potential in this domain.[1][4] Understanding the kinetics of how these compounds interact with their target—specifically their association (on-rate, kₐ) and dissociation (off-rate, kₑ) rates—offers deeper insights into their potential efficacy and duration of action than affinity (KD) alone.

This document will provide a detailed, in-depth exploration of the experimental design, execution, and data interpretation for characterizing the binding kinetics of this compound series. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Compound Series: (4-Methylisoquinolin-1-yl)methanol and its Analogs

For this comparative guide, we will consider (4-Methylisoquinolin-1-yl)methanol as our parent compound and hypothesize a small set of analogs designed to probe the structure-activity relationship (SAR) at key positions. The rationale for the design of these analogs is to explore how modifications to the isoquinoline core and the methanol substituent impact the binding kinetics.

Table 1: The Investigational Compound Series

| Compound ID | Structure | Rationale for Inclusion |

| LEAD-001 | (4-Methylisoquinolin-1-yl)methanol | The parent compound for our investigation. |